![molecular formula C20H13ClF3N3S B2661329 4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 2413867-91-9](/img/structure/B2661329.png)
4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings. It has a 1,3-thiazole ring, which is a type of heterocyclic compound. This ring is connected to a 1H-imidazole ring, another type of heterocycle. The molecule also contains a trifluoromethyl group (-CF3) and a chlorophenyl group (-C6H4Cl), which are both known for their reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Structural Characterization and Synthesis
Research has focused on synthesizing and structurally characterizing compounds similar to or derivatives of the specified chemical, revealing insights into their molecular structure and crystallization. For instance, studies on isostructural compounds with triclinic symmetry have shown that such molecules are essentially planar, apart from certain groups which are oriented roughly perpendicular to the rest of the molecule, indicating potential for diverse applications in materials science and chemistry due to their unique structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antifungal and Antimicrobial Applications
Research into the antimicrobial and antifungal properties of compounds structurally related to the specified chemical suggests promising applications in developing new antimicrobial agents. Compounds with thiazole derivatives have been studied for their potential in combating various bacterial and fungal strains, indicating their relevance in pharmaceutical research and the development of new treatments for infections (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and Quantum Chemical Calculations
Investigations into the molecular structure and spectroscopic data of related compounds through Density Functional Theory (DFT) and molecular docking have provided insights into their biological effects and interaction mechanisms. Such studies facilitate the understanding of the compound's action at the molecular level, potentially guiding the design of molecules with desired biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer Research
Compounds incorporating the thiazole moiety have been evaluated for their anticancer properties, particularly against specific cancer cell lines. Research indicates that some derivatives exhibit concentration-dependent inhibitory effects on cancer cell growth, highlighting the potential for developing novel anticancer therapies based on such molecular frameworks (Gomha, Salah, & Abdelhamid, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3S/c1-11-17(12-5-7-15(21)8-6-12)27-18(25-11)16-10-28-19(26-16)13-3-2-4-14(9-13)20(22,23)24/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJWPYNTYUEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
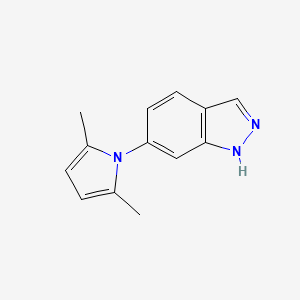
![4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2661249.png)
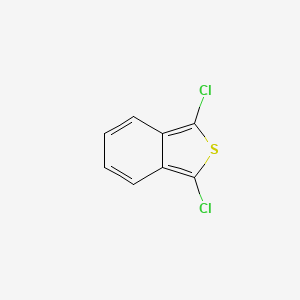

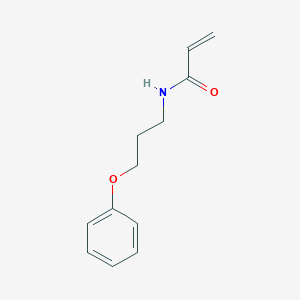

![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2661257.png)
![N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2661258.png)
![(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661259.png)

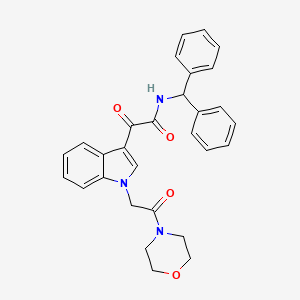
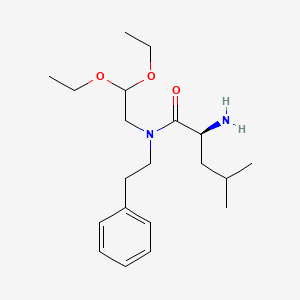
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2661269.png)
